6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGIBOLTNFDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Research has demonstrated that derivatives of 6-bromo-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against various fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.
Key Findings:
- FGFR Inhibition : A study reported that certain derivatives showed IC values in the nanomolar range against FGFR1, 2, and 3, indicating strong potential as anti-cancer agents .
- Cell Proliferation : In vitro tests demonstrated that these compounds inhibited the proliferation of breast cancer cells (4T1), inducing apoptosis and reducing migration and invasion .
Therapeutic Applications
The primary therapeutic applications of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include:
- Cancer Therapy : Targeting FGFR pathways for treating various cancers such as breast cancer and potentially others where FGFR signaling is dysregulated.
- Inflammatory Diseases : Compounds derived from this scaffold have shown promise as phosphodiesterase inhibitors, which could be beneficial in managing inflammatory conditions .
Case Study 1: FGFR Inhibitors
A series of studies focused on synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h exhibited potent FGFR inhibitory activity with low toxicity profiles. This makes it a valuable lead compound for further development in anti-cancer drug discovery .
Case Study 2: PDE4B Inhibitors
Another investigation highlighted the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase type IV B inhibitors. One compound demonstrated significant inhibition of TNF-α release from macrophages, suggesting its utility in treating CNS diseases .
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound is known to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogs
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-31-3)
- Structural Differences : Incorporates both bromine (position 6) and chlorine (position 3) substituents.
- Applications : Used in synthesizing derivatives with tailored electronic properties for material science and drug discovery .
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 1190319-97-1)
Positional Isomers and Ring Fusion Variants
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid (CAS: 1190319-56-2)
- Structural Differences : Pyrrolo[3,2-b]pyridine scaffold (vs. [2,3-b] in the target compound).
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid (CAS: 1000341-77-4)
Functional Group Derivatives
Ethyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 577711-94-5)
- Structural Differences : Carboxylic acid replaced with an ethyl ester at position 2 (vs. position 3 in the target).
- Reactivity : The ester group enables nucleophilic substitution or hydrolysis to regenerate the acid, offering synthetic flexibility .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)
Physicochemical Properties
Biological Activity
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190321-20-0) is a heterocyclic compound featuring a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₈H₅BrN₂O
- Molecular Weight : 241.04 g/mol
- Purity : Typically around 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and coupling reactions, which are essential for developing more complex bioactive molecules .
Therapeutic Potential
- Anti-inflammatory Activity :
- Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit COX enzymes, which are crucial in the inflammatory process. The IC₅₀ values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .
- Cancer Research :
- The compound is being investigated for its potential as a therapeutic agent in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways makes it a candidate for further exploration in oncology.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to its SAR:
Study on Anti-inflammatory Effects
A study conducted on various pyrrolo derivatives, including this compound, demonstrated significant inhibition of COX-2 activity. The study utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory efficacy. The results indicated that certain derivatives exhibited potency comparable to conventional anti-inflammatory agents, showcasing the therapeutic promise of this compound class .
Synthesis and Applications
The synthesis of this compound typically involves bromination followed by carboxylation of pyrrolo derivatives. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity and facilitate further derivatization for medicinal applications .
Q & A
Q. How does the compound’s stability vary under acidic vs. basic conditions, and what storage protocols are recommended?
- Methodological Answer : The carboxylic acid group undergoes decarboxylation under strong acidic conditions (pH < 2). Store at –20°C in amber vials under nitrogen to prevent photodegradation and moisture absorption .
Data Contradiction Analysis
- Purity Discrepancies : reports 97% purity via HPLC, while cites >99% purity for derivatives. This discrepancy may arise from differences in analytical methods (e.g., LCMS vs. elemental analysis). Cross-validate using orthogonal techniques .
- Synthetic Yields : Yields for similar reactions vary (51–96%), likely due to substrate electronic effects. Optimize stoichiometry (1.2 eq boronic acid) and catalyst loading (5 mol% Pd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
